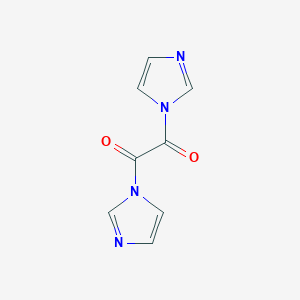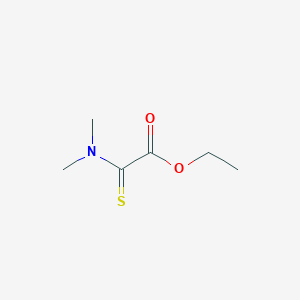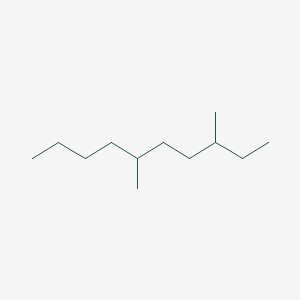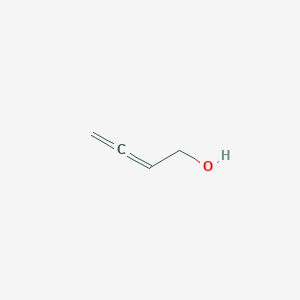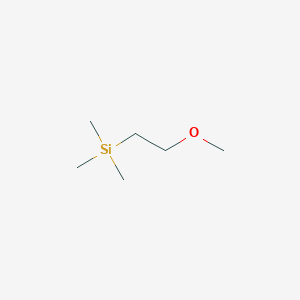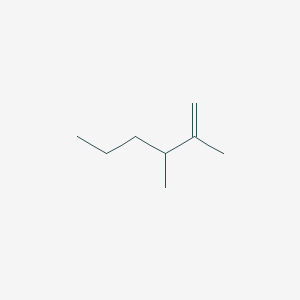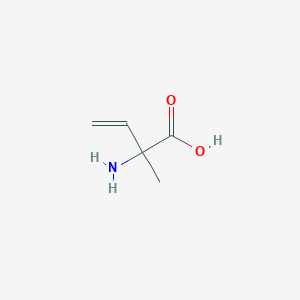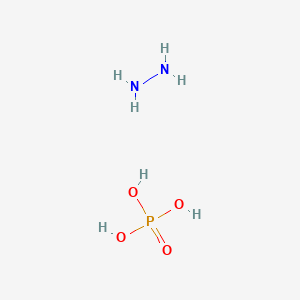
Hydrazine, phosphate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine phosphate (1:1), also known as hydrazinium phosphate, is a white crystalline powder that is highly soluble in water. It is commonly used in scientific research as a reducing agent, a stabilizer, and a precursor to other chemicals. Hydrazine phosphate is also used in the production of rocket fuels, pharmaceuticals, and pesticides.
Wissenschaftliche Forschungsanwendungen
Hydrazine phosphate has a wide range of scientific research applications. It is commonly used as a reducing agent in the synthesis of nanoparticles, such as gold and silver nanoparticles. Hydrazine phosphate is also used as a stabilizer in the production of colloidal suspensions.
Wirkmechanismus
Hydrazine phosphate acts as a reducing agent by donating electrons to other chemicals. This process reduces the oxidation state of the other chemical, which can lead to the formation of new compounds. Hydrazine phosphate is also a strong nucleophile, which means it can react with electrophiles to form new compounds.
Biochemische Und Physiologische Effekte
Hydrazine phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as bacteria and fungi. Hydrazine phosphate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazine phosphate has a number of advantages for lab experiments. It is a relatively inexpensive chemical that is readily available. It is also stable and easy to handle. However, hydrazine phosphate is highly toxic and can be dangerous if not handled properly. It is also highly reactive and can be difficult to control in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving hydrazine phosphate. One area of research is the synthesis of new nanoparticles using hydrazine phosphate as a reducing agent. Another area of research is the development of new drugs and pharmaceuticals using hydrazine phosphate as a precursor. Additionally, there is potential for hydrazine phosphate to be used in the production of new materials, such as polymers and ceramics.
In conclusion, hydrazine phosphate (1:1) is a versatile chemical compound that has many scientific research applications. Its unique properties make it a valuable tool for researchers in a wide range of fields. As research continues, there is potential for new discoveries and innovations using hydrazine phosphate.
Synthesemethoden
Hydrazine phosphate can be synthesized by reacting hydrazine hydrate with phosphoric acid. The reaction produces hydrazine phosphate and water. The chemical equation for the reaction is:
N2H4.H2O + H3PO4 → N2H5HPO4 + H2O
Eigenschaften
CAS-Nummer |
15823-35-5 |
|---|---|
Produktname |
Hydrazine, phosphate (1:1) |
Molekularformel |
H7N2O4P |
Molekulargewicht |
130.04 g/mol |
IUPAC-Name |
hydrazine;phosphoric acid |
InChI |
InChI=1S/H4N2.H3O4P/c1-2;1-5(2,3)4/h1-2H2;(H3,1,2,3,4) |
InChI-Schlüssel |
VFTOLAKHPLTCIF-UHFFFAOYSA-N |
SMILES |
NN.OP(=O)(O)O |
Kanonische SMILES |
NN.OP(=O)(O)O |
Andere CAS-Nummern |
15823-35-5 |
Verwandte CAS-Nummern |
302-01-2 (Parent) |
Synonyme |
hydrazinium dihydrogen phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



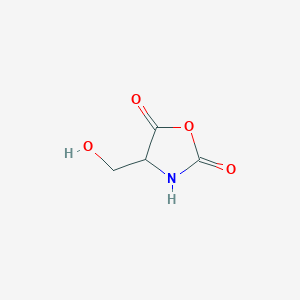
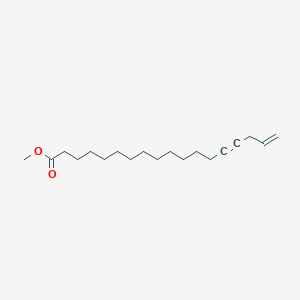
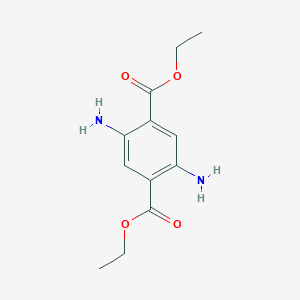
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
